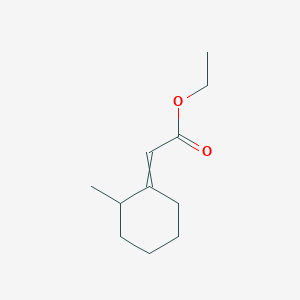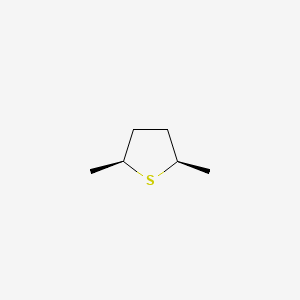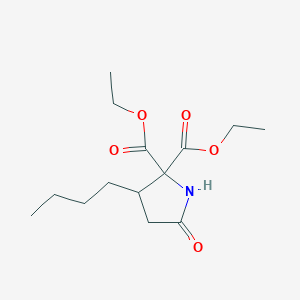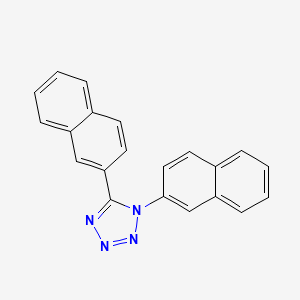
1,5-Di(naphthalen-2-yl)-1h-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Di(naphthalen-2-yl)-1h-tetrazole is a chemical compound known for its unique structure and properties It consists of a tetrazole ring substituted with two naphthalene groups at the 1 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Di(naphthalen-2-yl)-1h-tetrazole typically involves the reaction of naphthalene derivatives with azide compounds under specific conditions. One common method includes the cycloaddition reaction between 2-naphthyl azide and an appropriate alkyne. The reaction is usually carried out in the presence of a copper catalyst and under inert atmosphere to ensure high yield and purity.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,5-Di(naphthalen-2-yl)-1h-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes.
Aplicaciones Científicas De Investigación
1,5-Di(naphthalen-2-yl)-1h-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism by which 1,5-Di(naphthalen-2-yl)-1h-tetrazole exerts its effects is largely dependent on its application. In organic electronics, its unique structure allows for efficient charge transport and strong emission properties. In biological systems, it may interact with specific molecular targets through π-π stacking interactions and hydrogen bonding, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Di(anthracen-2-yl)naphthalene: Known for its high-efficiency charge transport and strong blue solid-state emission.
1,5-Di(4-(2-methylbut-3-yn-2-ol)]-naphthalene: Another naphthalene derivative with distinct structural and electronic properties.
Uniqueness
1,5-Di(naphthalen-2-yl)-1h-tetrazole stands out due to its tetrazole ring, which imparts unique electronic properties and reactivity compared to other naphthalene derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.
Propiedades
Número CAS |
6321-73-9 |
|---|---|
Fórmula molecular |
C21H14N4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1,5-dinaphthalen-2-yltetrazole |
InChI |
InChI=1S/C21H14N4/c1-3-7-17-13-19(10-9-15(17)5-1)21-22-23-24-25(21)20-12-11-16-6-2-4-8-18(16)14-20/h1-14H |
Clave InChI |
UHAFZCOMIRZXPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=NN=NN3C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


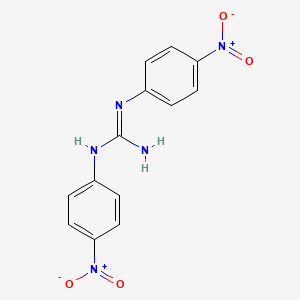



![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)
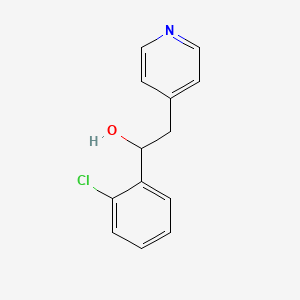
![N-(2-cyanophenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14737903.png)
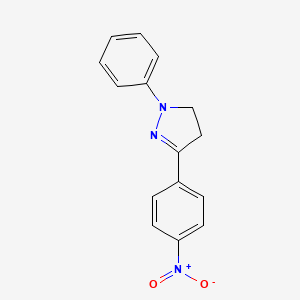
![1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide](/img/structure/B14737911.png)
